molecular formula C11H7ClN2O3S B4182308 5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide

5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide

Cat. No. B4182308
M. Wt: 282.70 g/mol
InChI Key: BVXBADGSIKIKHD-UHFFFAOYSA-N
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Description

5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide, also known as SN-38, is a potent antineoplastic agent that is used in cancer chemotherapy. It is a derivative of irinotecan, which is a widely used chemotherapeutic drug for the treatment of various types of cancer. SN-38 is a topoisomerase inhibitor that works by preventing the DNA from being replicated, leading to the death of cancer cells.

Mechanism of Action

5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide works by inhibiting the activity of topoisomerase I, an enzyme that is involved in the replication of DNA. Topoisomerase I is responsible for relieving the torsional strain that occurs during DNA replication by making transient single-strand breaks in the DNA. 5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide binds to the topoisomerase I-DNA complex and stabilizes it, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA damage. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide has been shown to have potent antitumor activity in preclinical studies, with a high selectivity for cancer cells. It has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good tissue penetration. However, 5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide can cause dose-limiting toxicity, including myelosuppression, diarrhea, and nausea.

Advantages and Limitations for Lab Experiments

5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide has several advantages for lab experiments, including its potent antitumor activity, high selectivity for cancer cells, and favorable pharmacokinetic profile. However, its complex synthesis method and dose-limiting toxicity can make it challenging to use in lab experiments.

Future Directions

There are several future directions for the use of 5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide in cancer therapy. One area of research is the development of novel drug delivery systems that can improve the pharmacokinetic properties and reduce the toxicity of 5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide. Another area of research is the identification of biomarkers that can predict the response to 5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide therapy, which can help to personalize cancer treatment. Finally, there is a need for further clinical trials to evaluate the efficacy and safety of 5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide in various types of cancer.

Scientific Research Applications

5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide has been extensively studied for its antineoplastic activity in various types of cancer, including colorectal cancer, lung cancer, breast cancer, and ovarian cancer. It has been shown to have potent antitumor activity in preclinical studies and is currently being evaluated in clinical trials. 5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide has also been studied for its pharmacokinetic properties, toxicity profile, and mechanism of action.

properties

IUPAC Name

5-chloro-N-(2-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3S/c12-10-6-5-9(18-10)11(15)13-7-3-1-2-4-8(7)14(16)17/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXBADGSIKIKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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